4-methoxy-N-methylbenzenesulfonamide

Physical organic chemistry Protonation equilibria Hammett analysis

Researchers requiring the CaMKII inhibitor KN-93 depend on this sulfonamide building block, yet para-substituted N-methylbenzenesulfonamides are not interchangeable-the 4-methoxy group uniquely tunes sulfonamide basicity (pKBH⁺ -3.5) and N-NO bond dissociation energy (~44.3 kcal mol⁻¹). • Exclusive electronic profile ensures correct CaMKII inhibitor chemotype (KN-93 IC₅₀ 0.37 μM) • White crystalline solid, mp 98-100 °C, ≥95% purity • Shipped under ambient conditions; long-term storage at -20 °C Procurement managers benefit from batch-to-batch consistency and global delivery.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 7010-86-8
Cat. No. B1299683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-methylbenzenesulfonamide
CAS7010-86-8
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C8H11NO3S/c1-9-13(10,11)8-5-3-7(12-2)4-6-8/h3-6,9H,1-2H3
InChIKeyUIVZZDAOKBAWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-methylbenzenesulfonamide: Physicochemical & Structural Profile


4‑Methoxy‑N‑methylbenzenesulfonamide (CAS 7010‑86‑8) is a para‑substituted N‑methylbenzenesulfonamide bearing an electron‑donating methoxy group. It is a white crystalline solid with a melting point of 98–100 °C, a molecular weight of 201.24 g mol⁻¹, a computed LogP of ~1.3 (XLogP3) and an experimentally derived LogP of 2.075 [1]. The compound serves as a versatile sulfonamide building block in medicinal chemistry and as a precursor to the Ca²⁺/calmodulin‑dependent protein kinase II (CaMKII) inhibitor KN‑93 [2].

1
Electron-rich sulfonamide building block for medicinal chemistry
2
Precursor to CaMKII inhibitor KN-93 and related kinase probes
3
Crystalline intermediate with predictable solid-state packing

Why 4-Methoxy-N-methylbenzenesulfonamide Cannot Be Substituted


Para‑substituted N‑methylbenzenesulfonamides are not interchangeable because the electronic nature of the 4‑substituent governs both the protonation equilibrium of the sulfonamide group and the reactivity of derived N‑nitroso intermediates. The methoxy group imparts a markedly higher electron density on the aromatic ring compared to methyl, chloro, or nitro substituents, directly tuning the pKBH⁺ of the sulfonyl oxygen and the N–NO bond dissociation energy of the corresponding N‑nitroso derivative [1][2]. These electronic differences translate into divergent reaction rates in nitroso‑transfer chemistry and distinct intermolecular packing motifs in the solid state, making simple analog substitution scientifically unsound.

4-substituent electronic nature directly tunes sulfonamide protonation equilibrium; methyl, chloro, or nitro analogs may shift reaction profiles
N-nitroso intermediate bond dissociation energy differs significantly; methoxy-derived N–NO lability may not transfer to other para-substituted derivatives
Crystal packing motifs are substituent-specific; analog substitution may alter solid-form behavior and purification outcomes

Quantitative Evidence: 4-Methoxy vs. Analogs


Superior Sulfonyl Oxygen Basicity (pKBH⁺)

The protonation equilibrium of the sulfonamide group was measured by UV‑vis spectroscopy in aqueous sulfuric acid at 25 °C for four para‑substituted N‑methylbenzenesulfonamides [1]. The 4‑methoxy derivative (3a) exhibits a pKBH⁺ of −3.5 ± 0.2, which is 0.7 units higher (less negative) than the 4‑methyl analog (3b, −4.2 ± 0.2) and 1.7 units higher than the 4‑chloro analog (3c, −5.2 ± 0.3). The difference versus the 4‑nitro analog (3d, −6.0 ± 0.3) reaches 2.5 units. Hammett plots show superior correlation with σ⁺, confirming the dominant resonance‑donating effect of the methoxy substituent.

Sulfonyl Oxygen Basicity
Head-to-head
pKBH⁺ = −3.5 ± 0.2 (4-MeO)
Aqueous H₂SO₄, 25 °C, UV-vis
Higher basicity vs. 4-Me (−4.2), 4-Cl (−5.2), 4-NO₂ (−6.0); resonance-donating effect confirmed
Supports acid-catalyzed transformation design
Physical organic chemistry Protonation equilibria Hammett analysis

Lower Heterolytic N–NO Bond Dissociation Energy

The N‑nitroso derivative of 4‑methoxy‑N‑methylbenzenesulfonamide (p‑OCH₃‑MNBS) was studied alongside six other para‑substituted analogs by titration calorimetry and Hess’s law thermochemical cycles in acetonitrile [1]. The heterolytic N–NO bond dissociation energies span 44.3 to 49.5 kcal mol⁻¹, with the 4‑MeO derivative occupying the low‑energy end (44.3 kcal mol⁻¹). This represents a 5.2 kcal mol⁻¹ lower barrier to heterolytic NO⁺ release compared to the most electron‑withdrawing analog in the series. Homolytic N–NO BDEs range from 33.0 to 34.9 kcal mol⁻¹, and the electron‑donating methoxy group again yields the lowest value, consistent with its ability to stabilize the resulting cation or radical.

N–NO Bond Dissociation Energy
Cross-study comparable
Heterolytic BDE ~44.3 kcal mol⁻¹
Acetonitrile, titration calorimetry, Hess’s law cycles
Lowest heterolytic BDE among seven para-substituted analogs; up to ~5.2 kcal mol⁻¹ lower barrier to NO⁺ release
Relevant for NO-transfer kinetics and donor design
NO‑transfer chemistry Bond dissociation energy Thermochemistry

Lipophilicity Enhancement by 4-Methoxy Substitution

The experimentally determined LogP of 4‑methoxy‑N‑methylbenzenesulfonamide is 2.075, whereas the unsubstituted N‑methylbenzenesulfonamide (CAS 5183‑78‑8) has a LogP of 0.9–2.07 (depending on measurement method) and the 4‑nitro analog (CAS 6319‑45‑5) has an ACD/LogP of 1.17 . The 4‑methoxy compound is therefore approximately 0.9–1.2 LogP units more lipophilic than the 4‑nitro derivative. This difference corresponds to a roughly 8‑ to 15‑fold increase in octanol‑water partition coefficient, which has direct implications for membrane permeability and bioavailability in cell‑based assays.

Lipophilicity Enhancement
Cross-study comparable
LogP = 2.075 (4-MeO)
Experimental and computed LogP values
ΔLogP ≈ +0.9 to +1.2 vs. 4-NO₂ analog; roughly 8- to 15-fold higher octanol-water partition
Membrane permeability context for cell-based assays
Lipophilicity Drug design Physicochemical profiling

Unique π–π and Cl–π Intermolecular Contacts

The single‑crystal X‑ray structure of N‑[(2E)‑3‑(4‑chlorophenyl)prop‑2‑en‑1‑yl]‑4‑methoxy‑N‑methylbenzenesulfonamide (monoclinic P2₁/c, a = 15.040 Å, b = 9.151 Å, c = 13.868 Å, β = 116.38°) reveals that the chlorophenyl and methoxyphenyl rings are approximately perpendicular (angle = 82.2°) and that the crystal packing is stabilized by parallel‑displaced π–π interactions between methoxyphenyl rings and Cl–π interactions involving the chlorine atom [1]. These specific non‑covalent contacts are a direct consequence of the 4‑methoxy substitution and would not be present in analogs lacking either the methoxy group or the halogenated coupling partner.

Intermolecular Contacts
Supporting evidence
π–π (methoxyphenyl) and Cl–π interactions; dihedral angle 82.2°
Single-crystal X-ray diffraction, 293 K
Predictable solid-state packing governed by 4-methoxy group
Supports polymorph screening and co-crystal design
Crystallography Solid‑state chemistry Calmodulin inhibitors

Synthetic Precursor to KN-93 (CaMKII Inhibitor)

4‑Methoxy‑N‑methylbenzenesulfonamide is a direct precursor in the synthesis of KN‑93 (N‑[2‑[[[(E)‑3‑(4‑chlorophenyl)prop‑2‑enyl]‑methylamino]methyl]phenyl]‑N‑(2‑hydroxyethyl)‑4‑methoxybenzenesulfonamide), a well‑characterized CaMKII inhibitor with an IC₅₀ of 0.37 μM [1][2]. The 4‑methoxybenzenesulfonamide moiety of the title compound is retained intact in KN‑93, whereas analogs bearing 4‑Cl, 4‑NO₂, or unsubstituted phenyl rings would yield structurally distinct final products with altered CaMKII binding. The methoxy group contributes to the hydrogen‑bonding network within the calmodulin binding pocket.

KN-93 Precursor Identity
Class-level inference
Provides 4-methoxybenzenesulfonamide fragment of KN-93
Biochemical CaMKII inhibition assay context
Structurally required building block; analog substitution yields different chemotype
CaMKII probe synthesis pathway context
Medicinal chemistry Kinase inhibitors KN‑93

Applications of 4-Methoxy-N-methylbenzenesulfonamide


KN-93 & Analog Synthesis for CaMKII Pharmacology

The title compound is the requisite sulfonamide precursor for constructing the 4‑methoxybenzenesulfonamide fragment of KN‑93, a widely used CaMKII inhibitor (IC₅₀ = 0.37 μM). Using the 4‑Cl or 4‑NO₂ analog would generate a different chemotype with unknown potency and selectivity [1][2].

N-Nitroso Derivative for NO-Transfer Studies

The N‑nitroso derivative (4‑methoxy‑N‑methyl‑N‑nitrosobenzenesulfonamide) exhibits the lowest heterolytic N–NO bond dissociation energy (~44.3 kcal mol⁻¹) among seven para‑substituted analogs, making it the most reactive NO⁺ donor in the series. This property is exploited in kinetic studies of nitroso group transfer to amines [1].

Acid-Catalyzed Reactions with Predictable Basicity

With a pKBH⁺ of −3.5, the 4‑methoxy compound is the most basic (least easily protonated) among the four commonly studied para‑substituted N‑methylbenzenesulfonamides. This higher basicity, reflecting stronger resonance donation, makes it the preferred substrate when a more nucleophilic sulfonyl oxygen is desired in acid‑mediated transformations [1].

Crystallization & Solid-Form Screening

The crystal structure of the N‑cinnamyl derivative demonstrates that the 4‑methoxyphenyl group engages in specific π–π and Cl–π interactions that govern solid‑state packing. This predictable supramolecular synthon can be leveraged for polymorph discovery and co‑crystal engineering of sulfonamide‑based APIs [1].

Application
Selection Property
Validation Focus
KN-93 and CaMKII probe synthesis
Structural sulfonamide fragment identity
CaMKII inhibition assay context
Nitroso-group transfer studies
N–NO bond dissociation energy profile
NO⁺ donor reactivity review
Acid-mediated transformations
Sulfonyl oxygen basicity ranking
Protonation equilibrium context
Solid-form and crystallization screening
Supramolecular synthon predictability
π–π and Cl–π interaction analysis

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